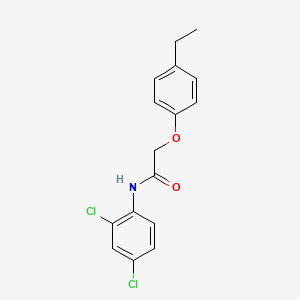![molecular formula C12H10Cl2N2O2S B5868372 ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)
ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, also known as Diethio-carbamazine or DEC, is a synthetic organic compound that belongs to the family of carbamates. DEC has been used as an anthelmintic drug to treat filariasis, a parasitic disease caused by several species of nematodes. In addition to its medical application, DEC has also been studied for its potential use in scientific research.
Mécanisme D'action
DEC exerts its anthelmintic activity by inhibiting the energy metabolism of the filarial nematodes. DEC is converted into its active metabolite, diethylcarbamazine (DEC-oxide), which binds to the nematode's muscle cells and causes paralysis. This leads to the death of the nematode, which is then eliminated from the host's body.
Biochemical and Physiological Effects:
DEC has been shown to have a number of biochemical and physiological effects on the host's body. DEC has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and stimulating the production of anti-inflammatory cytokines. DEC has also been shown to alter the lipid metabolism of the host, leading to a decrease in the levels of cholesterol and triglycerides.
Avantages Et Limitations Des Expériences En Laboratoire
DEC has several advantages as a tool for scientific research. DEC is a potent anthelmintic drug that can be used to study the effects of filarial nematodes on their hosts. DEC is also relatively safe and has a low toxicity profile. However, DEC has some limitations as a tool for scientific research. DEC has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on DEC. One area of research could focus on developing new formulations of DEC that can increase its effectiveness and duration of action. Another area of research could focus on studying the effects of DEC on other parasitic diseases, such as malaria and schistosomiasis. Additionally, DEC could be studied for its potential use in treating other diseases, such as autoimmune disorders and cancer.
Méthodes De Synthèse
DEC can be synthesized by reacting 3,4-dichloroaniline with carbon disulfide and sodium hydroxide to form the intermediate compound sodium 3,4-dichlorophenyl dithiocarbamate. This intermediate is then reacted with ethyl iodide to yield DEC.
Applications De Recherche Scientifique
DEC has been widely used in scientific research as a tool to study the biochemical and physiological effects of filarial nematodes on their hosts. DEC has been shown to have a potent microfilaricidal activity, which means it can kill the microfilariae (larval stage) of filarial nematodes. This property has been exploited to study the effects of filarial nematodes on the immune system, as well as their impact on the host's metabolism and physiology.
Propriétés
IUPAC Name |
ethyl N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-12(17)16-11-15-10(6-19-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCLQZSYNMOZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)

![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)

![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)